1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
This compound features a propan-2-ol backbone substituted with:
- A 4-chloro-3,5-dimethylphenoxy group at position 1.
- A 4-methylpiperidin-1-yl group at position 2.
- A hydrochloride salt to enhance solubility and stability, a common pharmaceutical formulation strategy .
However, specific therapeutic applications require further experimental validation.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-12-4-6-19(7-5-12)10-15(20)11-21-16-8-13(2)17(18)14(3)9-16;/h8-9,12,15,20H,4-7,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRINEWKGKLRIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=C(C(=C2)C)Cl)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The chlorinated phenol is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.
Nucleophilic Substitution: The epoxide is opened by nucleophilic attack from 4-methylpiperidine, resulting in the formation of the desired propanol derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the dechlorinated alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Metoprolol Succinate
Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol; butanedioic acid salt . Key Comparisons:
Functional Implications :
- The chloro and methyl groups on the phenoxy ring in the target compound may increase lipophilicity and metabolic stability compared to Metoprolol’s methoxyethyl group, which contributes to hydrophilic interactions.
Nadolol
Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (non-selective β-blocker) . Key Comparisons:
Functional Implications :
- The naphthalene ring in Nadolol enhances hydrophobicity and plasma protein binding, whereas the target compound’s dimethylphenoxy group may offer better tissue penetration due to moderate lipophilicity.
- The piperidinyl group in the target compound could reduce CNS side effects compared to Nadolol’s tert-butylamino group, which is associated with higher blood-brain barrier permeability .
Benidipine Hydrochloride
Structure : O5-methyl O3-[(3R)-1-(phenylmethyl)piperidin-3-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, hydrochloride (dihydropyridine Ca²⁺ channel blocker) .
Key Comparisons :
Functional Implications :
- The dihydropyridine core in Benidipine is critical for Ca²⁺ channel blockade, which is absent in the target compound.
- Both compounds utilize piperidine derivatives , but the target’s 4-methylpiperidinyl group may favor interactions with aminergic receptors rather than ion channels.
Biological Activity
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, a compound with potential pharmacological applications, has garnered attention due to its unique chemical structure and biological properties. This article explores the biological activity of the compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical formula for this compound is C16H24ClN2O2·HCl. The compound features a chlorinated aromatic ring, a piperidine moiety, and a propanol side chain, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound is known to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its piperidine structure may facilitate binding to muscarinic and adrenergic receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic transmission and modulating mood and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects linked to the compound:
- Antidepressant Activity :
- Cognitive Enhancement :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A clinical trial involving a related piperidine derivative showed significant improvement in patients with major depressive disorder (MDD), with a notable reduction in Hamilton Depression Rating Scale (HDRS) scores after eight weeks of treatment .
- Case Study 2 : An animal study assessed the neuroprotective effects of structurally similar compounds on Alzheimer's disease models. Results indicated a decrease in amyloid plaque formation and improved cognitive function .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
